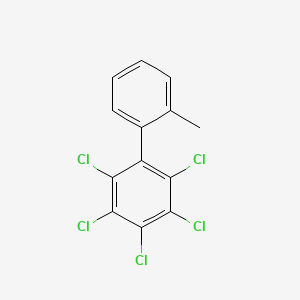
N~1~-(Triphenoxysilyl)hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(Triphenoxysilyl)hexane-1,6-diamine is an organic compound with the molecular formula C24H30N2O3Si. This compound features a hexane-1,6-diamine backbone with triphenoxysilyl groups attached to the nitrogen atoms. It is a specialized compound used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Triphenoxysilyl)hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with triphenoxysilyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N1-(Triphenoxysilyl)hexane-1,6-diamine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(Triphenoxysilyl)hexane-1,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The triphenoxysilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine groups.
Condensation Reactions: It can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Catalysts like acids or bases are used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the nitrogen atoms.
Applications De Recherche Scientifique
N~1~-(Triphenoxysilyl)hexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N1-(Triphenoxysilyl)hexane-1,6-diamine involves its ability to interact with various molecular targets through its amine and triphenoxysilyl groups. These interactions can lead to the formation of stable complexes or the modification of other molecules. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-1,6-diamine: A simpler diamine without the triphenoxysilyl groups.
Triphenoxysilane: Contains the triphenoxysilyl group but lacks the diamine backbone.
N~1~-(Trimethoxysilyl)hexane-1,6-diamine: Similar structure but with trimethoxysilyl groups instead of triphenoxysilyl.
Uniqueness
N~1~-(Triphenoxysilyl)hexane-1,6-diamine is unique due to the presence of both the hexane-1,6-diamine backbone and the triphenoxysilyl groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields. The triphenoxysilyl groups enhance its reactivity and compatibility with other molecules, while the diamine backbone provides structural stability.
Propriétés
Numéro CAS |
61568-93-2 |
|---|---|
Formule moléculaire |
C24H30N2O3Si |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
N'-triphenoxysilylhexane-1,6-diamine |
InChI |
InChI=1S/C24H30N2O3Si/c25-20-12-1-2-13-21-26-30(27-22-14-6-3-7-15-22,28-23-16-8-4-9-17-23)29-24-18-10-5-11-19-24/h3-11,14-19,26H,1-2,12-13,20-21,25H2 |
Clé InChI |
XTYWMQRLRFJWID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)O[Si](NCCCCCCN)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


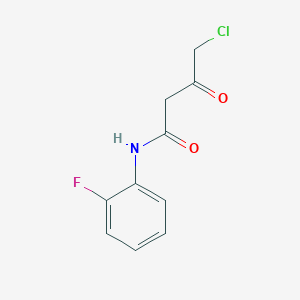
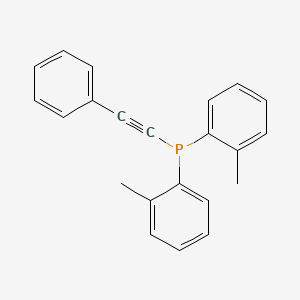
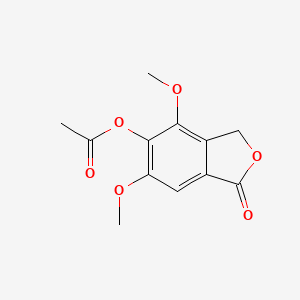

![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
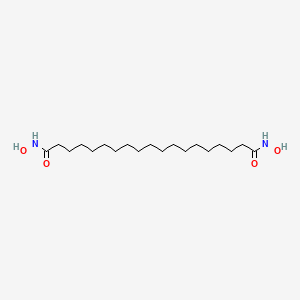
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)

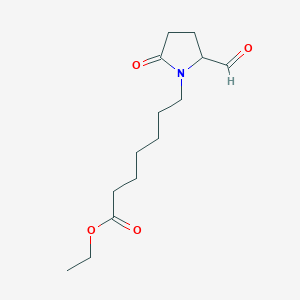
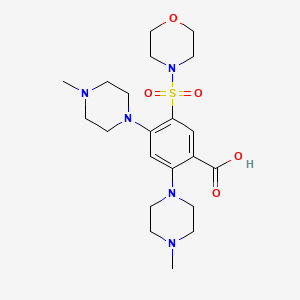
![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)
